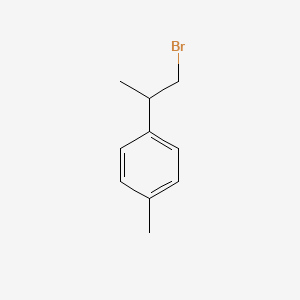
1-(1-Bromopropan-2-yl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromopropan-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H13Br It is a brominated derivative of toluene, where the bromine atom is attached to a propyl group at the second position, and the methyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Bromopropan-2-yl)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylpropiophenone using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Bromopropan-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Major Products Formed:
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromopropan-2-yl)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.
Industrial Applications: The compound is used in the manufacture of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-methylbenzene involves its reactivity as a brominated aromatic compound. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various functional groups. These reactions are crucial in the synthesis of complex molecules and materials.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methylbenzene: Similar structure but with the bromine atom directly attached to the benzene ring.
1-(1-Bromopropyl)benzene: Similar structure but without the methyl group on the benzene ring.
4-Bromo-1-methylbenzene: Similar structure but with the bromine atom directly attached to the benzene ring and the methyl group at the para position.
Uniqueness: 1-(1-Bromopropan-2-yl)-4-methylbenzene is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which provides distinct reactivity and applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C10H13Br |
|---|---|
Molekulargewicht |
213.11 g/mol |
IUPAC-Name |
1-(1-bromopropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3 |
InChI-Schlüssel |
VUQJWCGKJLXBSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



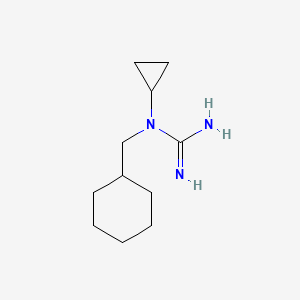

![Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13218766.png)
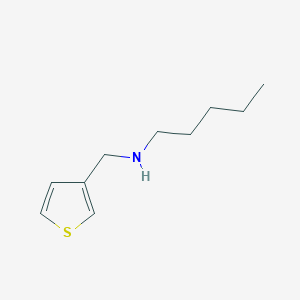
![3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13218774.png)

![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)
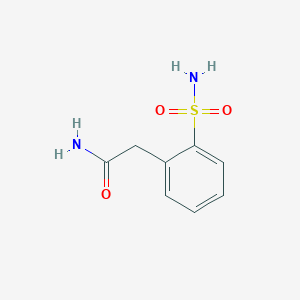
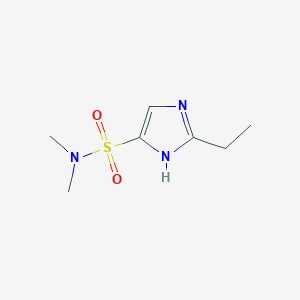
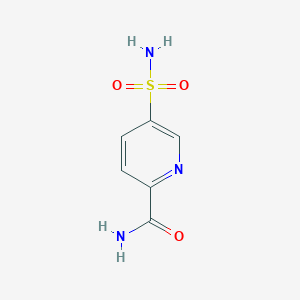

![1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine](/img/structure/B13218815.png)
